2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1002727-88-9
VCID: VC2798441
InChI: InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10H,5-6,9H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3
Molecular Formula: C15H21BO3
Molecular Weight: 260.14 g/mol

2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1002727-88-9

Cat. No.: VC2798441

Molecular Formula: C15H21BO3

Molecular Weight: 260.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1002727-88-9

Specification

CAS No. 1002727-88-9
Molecular Formula C15H21BO3
Molecular Weight 260.14 g/mol
IUPAC Name 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10H,5-6,9H2,1-4H3
Standard InChI Key NDSHAELUPJMEBM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3

Introduction

Chemical Identity and Nomenclature

2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known by several synonyms in scientific literature and commercial catalogs. The compound features a chroman scaffold with a boronic acid pinacol ester functionality at the 6-position.

Primary Identifiers

ParameterValue
CAS Number1002727-88-9
Molecular FormulaC₁₅H₂₁BO₃
Molecular Weight260.14 g/mol
MDL NumberMFCD12028565
EINECS Number805-123-0

Synonyms

The compound is also known by several alternative names in scientific and commercial contexts:

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman

  • 3,4-Dihydro-2H-chromene-6-boronic acid, pinacol ester

  • Chroman-6-boronic acid, pinacol ester

  • 2-(3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2H-1-Benzopyran, 3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that are important for its handling, storage, and application in research settings.

Physical Properties

PropertyValue
Physical StateLight cream powder or solid
Density1.1±0.1 g/cm³
Boiling Point373.5±31.0 °C at 760 mmHg
Flash Point179.7±24.8 °C
Vapor Pressure0.0±0.8 mmHg at 25°C
Refractive Index1.519
SolubilityData not available in search results
AppearanceLight cream powder or solid
Assay≥95.0%+

Chemical Reactivity

The compound contains a boronic acid pinacol ester functional group, which makes it particularly useful in coupling reactions such as Suzuki-Miyaura cross-coupling. The dioxaborolane moiety serves as a protected form of the boronic acid, providing enhanced stability while maintaining reactivity under appropriate conditions. The chroman scaffold offers additional functionality for further chemical modifications.

Synthesis and Preparation

Synthetic Route

The synthesis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a palladium-catalyzed borylation reaction starting from 6-bromochroman. A detailed synthetic procedure is described below:

  • Starting material: 6-bromochroman (CAS: 3875-78-3)

  • Reagents:

    • 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron)

    • Potassium acetate (KOAc)

    • Pd(dppf)Cl₂ catalyst (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

  • Solvent: N,N-dimethylformamide (DMF)

  • Reaction conditions: 95°C for 3 hours under inert atmosphere (nitrogen)

Synthetic Procedure

The detailed step-by-step synthetic procedure is as follows:

  • Dissolve 6-bromochroman (400 mg, 1.88 mmol) in N,N-dimethylformamide (50 mL).

  • Add 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (620 mg, 2.44 mmol).

  • Add potassium acetate (552.1 mg, 5.63 mmol).

  • Add Pd(dppf)Cl₂ (155 mg, 0.19 mmol).

  • Stir the reaction mixture at 95°C for 3 hours under nitrogen atmosphere.

  • Dilute the reaction mixture with water.

  • Extract with ethyl acetate (80 mL × 3).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum.

  • Purify the residue by silica gel column chromatography using 1% ethyl acetate in petroleum ether.

  • Obtain 2-(chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (320 mg, 59% yield) .

Analytical Data

The ¹H-NMR spectrum (300 MHz, CDCl₃) shows the following signals:

  • δ 7.54 (d, J = 7.5 Hz, 2H)

  • δ 6.78 (d, J = 8.4 Hz, 1H)

  • δ 4.19-4.23 (t, J = 5.4 Hz, 2H)

  • δ 2.78-2.83 (t, J = 6.3 Hz, 2H)

  • δ 1.98-2.05 (m, 2H)

  • δ 1.28 (s, 12H)

Applications in Research

Solution Preparation

For research applications, stock solutions can be prepared according to specific concentrations. The compound is typically provided as a sample solution at 25 μL, 10 mM concentration . The following table outlines the volumes required to prepare solutions of various concentrations:

Target ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.8441 mL19.2204 mL38.4408 mL
5 mM0.7688 mL3.8441 mL7.6882 mL
10 mM0.3844 mL1.922 mL3.8441 mL

Structural Significance

The structural features of this compound are particularly important for its applications:

  • The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a common structural motif in many natural products and pharmaceutically relevant compounds.

  • The boronic acid pinacol ester functional group at the 6-position enables selective functionalization through carbon-carbon bond-forming reactions.

  • The tetramethyl-1,3,2-dioxaborolane moiety provides enhanced stability compared to free boronic acids while maintaining reactivity in coupling reactions.

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